molecular formula C12H13NO4 B1460742 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone CAS No. 1019597-00-2

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone

Cat. No.: B1460742
CAS No.: 1019597-00-2
M. Wt: 235.24 g/mol
InChI Key: ZPZSKYXAFRBQOC-UHFFFAOYSA-N
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Description

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.23592 g/mol . This compound is known for its unique chemical structure, which includes a cyclopropylmethoxy group and a nitrophenyl group attached to an ethanone backbone. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

The synthesis of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone typically involves several steps. One common synthetic route includes the nitration of a suitable precursor followed by the introduction of the cyclopropylmethoxy group. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product. Industrial production methods may involve large-scale nitration and subsequent functional group modifications to produce the compound efficiently .

Chemical Reactions Analysis

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclopropylmethoxy group and nitrophenyl group play crucial roles in binding to these targets, influencing biological pathways and exerting specific effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

1-(4-Cyclopropylmethoxy-3-nitrophenyl)-ethanone can be compared with similar compounds such as:

    1-(4-Methoxy-3-nitrophenyl)-ethanone: Lacks the cyclopropyl group, resulting in different chemical properties.

    1-(4-Cyclopropylmethoxy-3-aminophenyl)-ethanone: Contains an amino group instead of a nitro group, leading to different reactivity and applications.

    1-(4-Cyclopropylmethoxy-3-nitrophenyl)-propanone: Has a longer carbon chain, affecting its physical and chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its structure and applications.

Properties

IUPAC Name

1-[4-(cyclopropylmethoxy)-3-nitrophenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-8(14)10-4-5-12(11(6-10)13(15)16)17-7-9-2-3-9/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPZSKYXAFRBQOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCC2CC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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